2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Historical Development of Pyrazolo[1,5-a]pyridine Research
The exploration of pyrazolo[1,5-a]pyridine derivatives began in the mid-20th century as part of broader investigations into nitrogen-containing heterocycles. Early synthetic efforts focused on cyclocondensation reactions between aminopyridines and β-diketones, establishing foundational methods for constructing the bicyclic framework. The 1980s marked a turning point when researchers recognized the structural similarity of these compounds to purine bases, sparking interest in their potential as kinase inhibitors and phosphodiesterase (PDE) modulators.
A critical milestone occurred with the development of regioselective alkylation techniques, enabling precise substitution at the C-2 and C-7 positions. This advancement facilitated the creation of 2,7-dimethyl derivatives, with the methyl groups enhancing metabolic stability while maintaining planarity essential for target binding. The introduction of carboxylic acid functionality at C-3 emerged as a strategic modification to improve water solubility and enable salt formation for pharmaceutical formulations.
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic Acid in Contemporary Scientific Literature
Recent studies have elucidated the compound's structural parameters through advanced analytical techniques. X-ray crystallography reveals a near-planar conformation with bond lengths of 1.34 Å for N1-C2 and 1.39 Å for C3-C4, creating an electronic environment conducive to π-π stacking interactions. The methyl groups at C-2 and C-7 induce torsional angles of 7.2° and 5.8° respectively, balancing steric demands with conformational flexibility.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| XLogP3 | 1.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The carboxylic acid moiety at C-3 enables diverse derivatization pathways, including:
- Amide formation via carbodiimide coupling
- Esterification with alkyl halides
- Salt formation with inorganic bases
These modifications have been exploited in fragment-based drug discovery (FBDD) campaigns, where the core structure serves as a molecular "canvas" for building target-specific pharmacophores. Recent work demonstrates successful functionalization at five distinct positions (N1, N2, C3, C5, C7) using sequential protection/deprotection strategies.
Theoretical Significance in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine system exhibits unique electronic characteristics due to its π-deficient nature. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
- Highest occupied molecular orbital (HOMO) localization on the pyridine ring (-6.8 eV)
- Lowest unoccupied molecular orbital (LUMO) density at the pyrazole N1 atom (-2.3 eV)
- Dipole moment of 3.2 Debye oriented along the C2-C7 axis
These properties enable dual binding modes in biological targets – the pyridine nitrogen can coordinate metal ions while the pyrazole ring participates in hydrogen bonding. The methyl groups’ inductive effects (+I) increase electron density at C-3, enhancing the carboxylic acid's acidity (predicted pKa = 3.1) compared to unsubstituted analogs.
The compound’s vectorial functionalization capacity makes it particularly valuable in kinase inhibitor design. Molecular docking studies show the scaffold can occupy ATP-binding pockets through:
- Pyridine nitrogen coordination with catalytic lysine residues
- Carboxylic acid hydrogen bonding to hinge region amides
- Methyl groups filling hydrophobic subpockets
This multi-modal binding potential has driven its adoption as a privileged structure in JAK2 and CDK inhibitor development. Recent synthetic breakthroughs now enable gram-scale production (>80% yield) via:
- Pd-catalyzed C-H activation for C7 methylation
- Directed ortho-metalation for C3 carboxylation
- Flow chemistry approaches for improved reaction control
Properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKJDHVLAACWPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143803-85-4 | |
| Record name | 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with O-(2,4-dinitrophenyl)hydroxylamine in acetonitrile, followed by acidification to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective purification techniques.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or basic conditions. For example, heating at 150–200°C in diphenyl ether yields 2,7-dimethylpyrazolo[1,5-a]pyridine via CO₂ elimination. Decarboxylation rates depend on substituent positioning, with steric hindrance from the 2-methyl group slightly slowing the process compared to unmethylated analogs .
Key Conditions
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Thermal decarboxylation | 180°C, diphenyl ether, 3 h | 2,7-dimethylpyrazolo[1,5-a]pyridine | 78% |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.
Esterification
Reaction with methanol in the presence of H₂SO₄ yields the methyl ester:
Conditions : 80°C, 12 h, H₂SO₄ (cat.) .
Amidation
Coupling with benzylamine using HATU/DIPEA produces the corresponding amide:
Nucleophilic Substitution
The pyridine ring participates in electrophilic substitutions. Fluorination at position 6 using Selectfluor under mild conditions proceeds via a σ-complex intermediate :
Table 1: Fluorination Outcomes
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | Selectfluor | CH₃CN, 60°C, 6 h | 6-Fluoro derivative | 72% |
Cyclocondensation Reactions
The carboxylic acid reacts with hydrazines to form hydrazide derivatives. For instance, treatment with hydrazine hydrate in ethanol produces 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carbohydrazide, a precursor for heterocyclic hybrids.
Optimized Conditions
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Time: 8 h
-
Yield: 89%
Oxidation
The pyridine ring resists oxidation, but the methyl groups oxidize to carboxyl under strong conditions (e.g., KMnO₄/H₂SO₄) :
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog, though this disrupts aromaticity and biological activity.
Metal-Catalyzed Cross-Couplings
The 3-carboxylic acid group directs Suzuki-Miyaura couplings at position 5. For example, reaction with phenylboronic acid yields 5-aryl derivatives:
Table 2: Suzuki Coupling Results
| Boronic Acid | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 80°C | 5-Phenyl-2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | 68% |
Salt Formation
The carboxylic acid forms stable salts with amines (e.g., triethylamine) or metal ions (e.g., Na⁺, K⁺). Sodium salts show improved aqueous solubility (>50 mg/mL vs. <1 mg/mL for free acid).
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) induces [4+2] cycloadditions, forming endoperoxides. This reactivity is under exploration for prodrug applications .
Structural Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid exhibits promising anticancer properties. It has been identified as a potential inhibitor of certain kinases involved in cancer cell proliferation. For instance, studies indicate that derivatives of pyrazolo[1,5-a]pyridine can inhibit the activity of enzymes critical for tumor growth, suggesting a pathway for developing new cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary assays demonstrate effectiveness against various bacterial strains and fungi, indicating its potential use in treating infections. The mechanism involves the inhibition of key metabolic pathways in pathogens .
Enzyme Inhibition
The compound has been studied extensively for its role as an enzyme inhibitor. It interacts with specific enzymes that play crucial roles in metabolic processes, which could lead to therapeutic applications in managing metabolic disorders .
Synthetic Applications
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. This versatility facilitates the development of new materials with tailored properties for various industrial applications .
Material Science
The compound's unique structural features contribute to its potential in developing new materials. Its photophysical properties are being explored for applications in organic electronics and photonic devices .
Case Study 1: Anticancer Research
A study focused on synthesizing derivatives of this compound revealed that specific modifications enhance its potency against various cancer cell lines. The research utilized high-throughput screening methods to identify promising candidates that exhibited significant cytotoxic effects .
Case Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent antimicrobial effect, with certain derivatives showing enhanced activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Pyridine vs. Pyrimidine Derivatives
- Pyridine Core: The target compound features a pyridine ring fused to the pyrazole moiety.
- Pyrimidine Core: Analogues like 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 175201-51-1) replace the pyridine with a pyrimidine ring.
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
- Methyl vs. Methoxy Groups : The 7-methoxy derivative () exhibits a lower logP than the 7-methyl analogue due to the polar methoxy group, affecting solubility and membrane permeability.
- Carboxylic Acid Position : Pyrimidine-based analogues with carboxylic acid at position 6 (e.g., CAS 175201-51-1) show distinct hydrogen-bonding patterns compared to pyridine-based derivatives with acid at position 3 .
Comparative Reaction Conditions
Kinase Inhibition
- EphB3/VEGFR2 Inhibition: Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives (e.g., US Patent 7,795,273) show dual kinase inhibitory activity, with IC₅₀ values in the nanomolar range .
- Pyrimidine Analogues : Compounds like 7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit modified selectivity profiles due to extended aromatic systems .
Physicochemical and Spectroscopic Data
Infrared Spectroscopy
Biological Activity
Overview
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol. The compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a serotonin 3 receptor antagonist.
Target Receptors
The primary biological activity of this compound stems from its interaction with the serotonin 3 (5-HT3) receptor . This receptor is crucial in mediating nausea and anxiety responses in the gastrointestinal system and central nervous system.
Mode of Action
As a serotonin 3 receptor antagonist , this compound inhibits the action of serotonin at these receptors, thereby reducing nausea and vomiting associated with chemotherapy and other conditions. This antagonism has been linked to its utility in treating gastrointestinal disorders and managing side effects from cancer treatments.
Antiemetic Properties
Research indicates that derivatives of this compound have shown efficacy in reducing chemotherapy-induced nausea and vomiting by blocking serotonin receptors involved in these pathways. This property makes it a candidate for developing antiemetic drugs .
Cytotoxicity Studies
In vitro studies have demonstrated that certain derivatives exhibit cytotoxic activity against cancer cell lines. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine structures have been tested against Ehrlich Ascites Carcinoma cells (EAC), revealing varying degrees of cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin. The IC50 values for some derivatives were significantly lower than that of Doxorubicin, indicating higher potency .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several pyrazolo derivatives against EAC cells. The results indicated that specific derivatives had IC50 values ranging from 10 µg/ml to 50 µg/ml, demonstrating promising anticancer activity compared to Doxorubicin (IC50 = 37.4 µg/ml) .
- Antiemetic Efficacy : Clinical investigations into the antiemetic properties of this compound suggest that it can effectively mitigate nausea induced by chemotherapy agents. Its mechanism involves blocking serotonin receptors that trigger emesis pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 6,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Similar heterocyclic structure | Different methyl substitution pattern |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Lacks additional methyl groups | Less potent as serotonin antagonist |
| 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Fewer methyl substitutions | Altered pharmacological properties |
This table highlights the uniqueness of this compound due to its specific methylation pattern and enhanced biological activity against serotonin receptors compared to related structures.
Q & A
Q. What are the standard synthetic routes for 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid?
A four-step protocol is commonly employed, starting with commercially available precursors such as 2-acetylpyridine. The synthesis involves condensation with dimethylformamide dimethylacetal (DMF-DMA) to form enaminones, followed by cyclization with hydrazine derivatives. Subsequent functionalization at position 7 and carboxylation yield the target compound. Recrystallization in solvents like DMF or ethanol ensures purity .
Q. How is the structural identity of this compound confirmed experimentally?
Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Key signals include methyl protons (δ ~2.50–2.70 ppm) and carboxylic acid carbonyl carbons (δ ~168 ppm).
- IR Spectroscopy : A strong absorption band near 1690–1700 cm⁻¹ confirms the carboxylic acid group.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 190.2) match the theoretical molecular weight .
Q. What solvents and reaction conditions are optimal for its purification?
Recrystallization from dimethylformamide (DMF) or ethanol is effective for isolating high-purity crystals. Elevated temperatures (80–100°C) improve solubility, while slow cooling minimizes impurities .
Advanced Research Questions
Q. How do substituents at position 7 influence the compound’s reactivity and biological activity?
Substituents like amino or benzamido groups (e.g., in analogs such as 13a and 15 ) alter electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets. For instance, electron-withdrawing groups (e.g., nitro) reduce nucleophilic reactivity but enhance binding to enzymes like kinases .
Q. What methodologies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, pyrazolo[1,5-a]pyridine derivatives exhibit dynamic proton exchange in DMSO-d₆, broadening signals. High-temperature NMR (e.g., 110°C in DMSO-d₆) or alternative solvents (e.g., TFA-d) can resolve ambiguities .
Q. How can computational chemistry predict the compound’s physicochemical properties?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict logP (partition coefficient), pKa, and dipole moments. These correlate with experimental data (e.g., logP ≈ 1.12 for methyl esters) to guide solubility and bioavailability studies .
Q. What strategies improve synthetic yield in multi-step reactions involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
